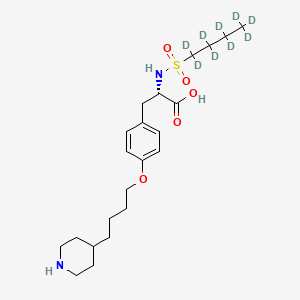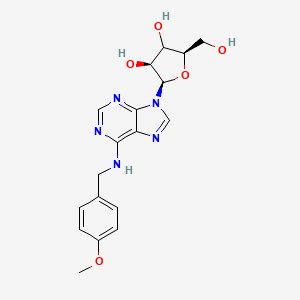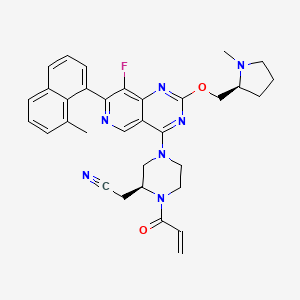
KRAS G12C inhibitor 42
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12C inhibitor 42 is a small molecule compound designed to target the KRAS G12C mutation, a common genetic alteration found in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell growth and cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 42 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is to use a palladium-catalyzed cross-coupling reaction to form the core structure of the inhibitor. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process may include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS G12C inhibitor 42 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the core structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further evaluated for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
KRAS G12C inhibitor 42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell lines.
Medicine: Evaluated in preclinical and clinical studies for its potential to treat cancers harboring the KRAS G12C mutation.
Industry: Utilized in the development of new therapeutic agents targeting KRAS-driven cancers
Wirkmechanismus
KRAS G12C inhibitor 42 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive GDP-bound state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sotorasib (AMG510): The first FDA-approved KRAS G12C inhibitor, used to treat NSCLC.
Adagrasib (MRTX849): Another KRAS G12C inhibitor in clinical trials for various cancers.
RM-018: A novel KRAS G12C inhibitor that binds to the active state of KRAS
Uniqueness
KRAS G12C inhibitor 42 is unique due to its specific binding affinity and selectivity for the KRAS G12C mutation, as well as its potential to overcome resistance mechanisms observed with other inhibitors. Its distinct chemical structure and reactivity profile make it a valuable addition to the arsenal of KRAS-targeted therapies .
Eigenschaften
Molekularformel |
C33H34FN7O2 |
|---|---|
Molekulargewicht |
579.7 g/mol |
IUPAC-Name |
2-[(2S)-4-[8-fluoro-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C33H34FN7O2/c1-4-27(42)41-17-16-40(19-23(41)13-14-35)32-26-18-36-30(25-12-6-10-22-9-5-8-21(2)28(22)25)29(34)31(26)37-33(38-32)43-20-24-11-7-15-39(24)3/h4-6,8-10,12,18,23-24H,1,7,11,13,15-17,19-20H2,2-3H3/t23-,24-/m0/s1 |
InChI-Schlüssel |
JCIQWPCUVDTKAS-ZEQRLZLVSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C=CC=C2C3=NC=C4C(=C3F)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC=C2C3=NC=C4C(=C3F)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


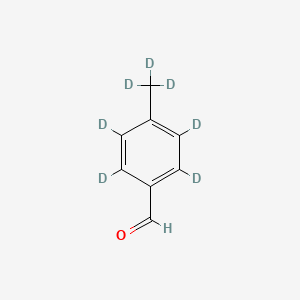
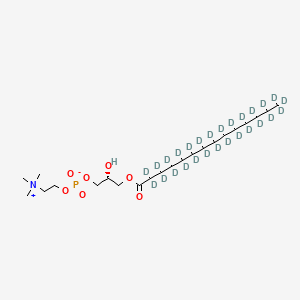

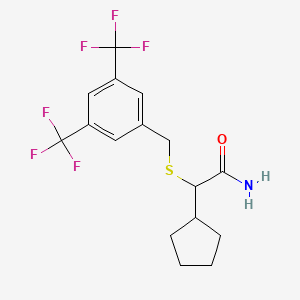

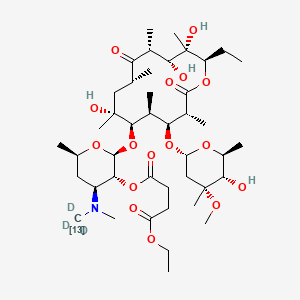
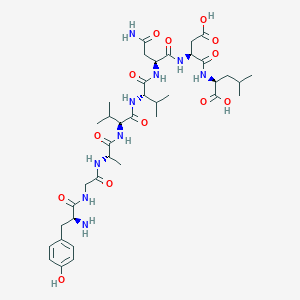
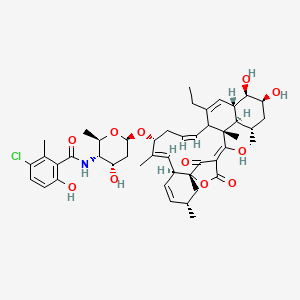
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
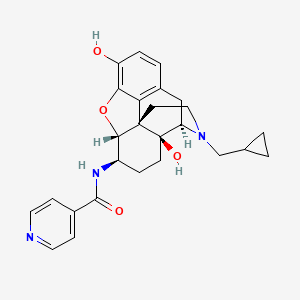
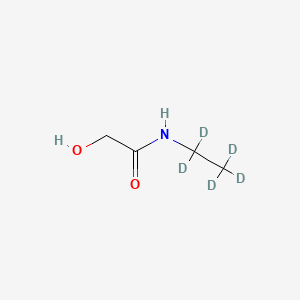
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
